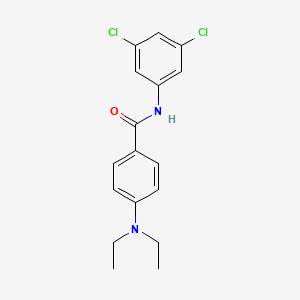

N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide and related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or benzamides. For example, one approach to synthesizing complex benzamide derivatives employs the Bischler-Napieralski reaction, which has been used to cyclize N-substituted benzamides into heterocyclic compounds (Browne et al., 1981). This method indicates the versatility of benzamides as precursors in synthetic organic chemistry.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as IR, NMR, and UV-Vis, are pivotal in determining the molecular structure of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide and its analogs. The crystal structure of similar benzamide compounds reveals that the amide group can adopt a trans conformation relative to adjacent aromatic rings, influencing the overall molecular geometry and potential intermolecular interactions (Gowda et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, reactions with elemental sulfur or selenium can lead to the formation of compounds with different functionalities and potential applications. These reactions underscore the reactivity of the benzamide moiety and its utility in synthesizing compounds with desired chemical properties (Nakayama et al., 1998).

Physical Properties Analysis

The physical properties of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in material science and chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the application of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide in various fields. Computational studies using density functional theory (DFT) provide insights into the electronic structure and potential chemical behavior of benzamide derivatives, offering a theoretical basis for predicting reactions and designing new compounds with specific properties (Demir et al., 2016).

Scientific Research Applications

Antipathogenic Activity

Research into derivatives similar to N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide, specifically acylthioureas with N-phenyl substituents like 3,5-dichlorophenyl, has shown significant antipathogenic activity. These compounds demonstrate potential as novel antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Unique Properties

In a related field of study, compounds incorporating diethylamino groups, such as the reaction of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium, have led to the synthesis of unique structures with potential for various applications. These compounds, including 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, exhibit interesting reactivities and properties (Nakayama, Akiyama, Sugihara, & Nishio, 1998).

Antitumor Activity

Oxorhenium(V) complexes derived from N-[N',N'-diethylamino(thiocarbonyl)]benzimidoyl chlorides have shown remarkable antiproliferative effects in in vitro experiments. These complexes present a new avenue for the development of cancer treatments, with the potential for high biological activity not significantly influenced by the substitution of alkyl groups (Nguyen, Jegathesh, Maia, Deflon, Gust, Bergemann, & Abram, 2009).

Graft Polymerization Applications

Research into graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator has demonstrated the successful modification of cotton fabrics. This modification imparts antibacterial abilities to the fabrics, indicating potential applications in the development of antimicrobial materials (Hong, Liu, & Sun, 2009).

Herbicide Development

N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide derivatives have been identified as a new group of herbicides with activity against annual and perennial grasses, demonstrating potential utility in agricultural settings (Viste, Cirovetti, & Horrom, 1970).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)16-7-5-12(6-8-16)17(22)20-15-10-13(18)9-14(19)11-15/h5-11H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTLWXALLXCTLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5593277.png)

![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)

![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)

![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)

![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)